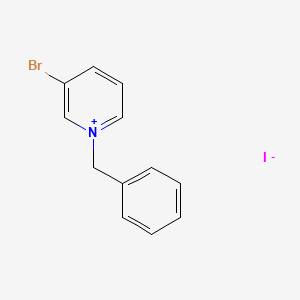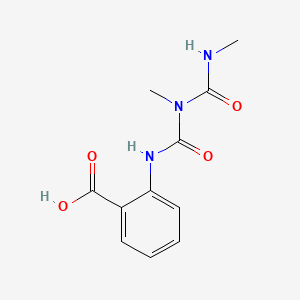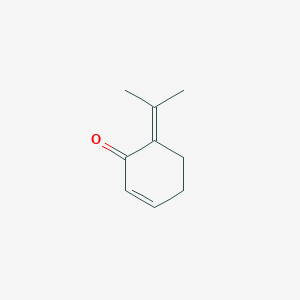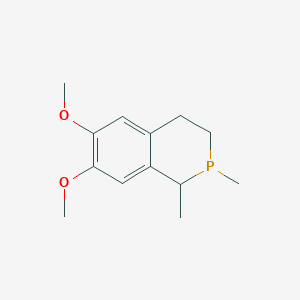
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6th and 7th positions and methyl groups at the 1st and 2nd positions on the tetrahydroisophosphinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the tetrahydroisoquinoline core . The reaction typically involves the use of diastereomeric morpholinone derivatives, which are further transformed into the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the ring system.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation or nitration reactions can be carried out using halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: This compound shares similar methoxy and methyl substitutions but differs in its core structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar functional groups but lacking the additional methyl groups at the 1st and 2nd positions.
Uniqueness
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
75524-39-9 |
|---|---|
Fórmula molecular |
C13H19O2P |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isophosphinoline |
InChI |
InChI=1S/C13H19O2P/c1-9-11-8-13(15-3)12(14-2)7-10(11)5-6-16(9)4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
MFNIXZGTYAWCMX-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC(=C(C=C2CCP1C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14437166.png)
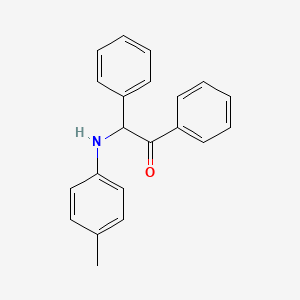
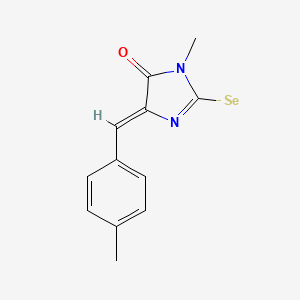
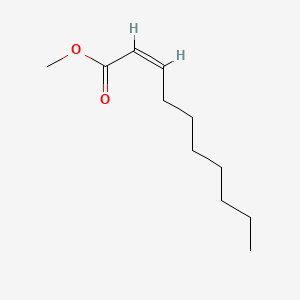

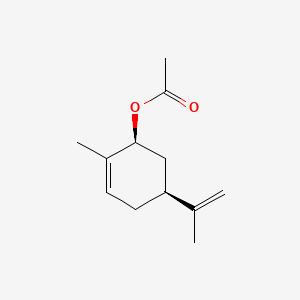
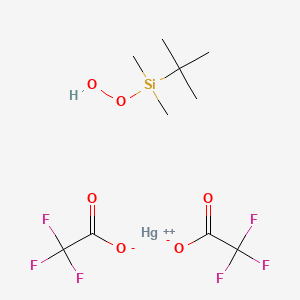
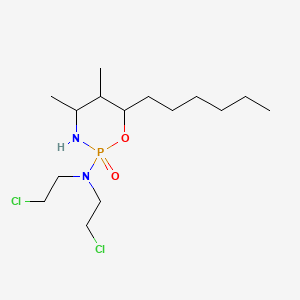
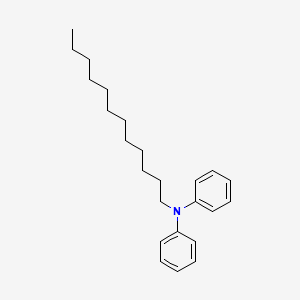
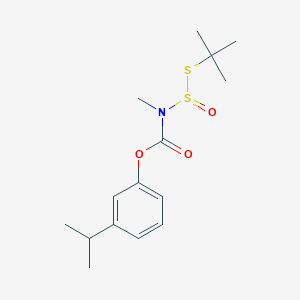
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
